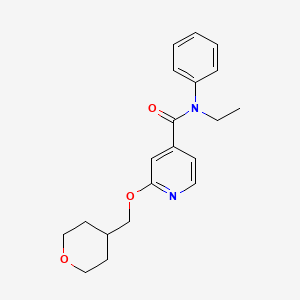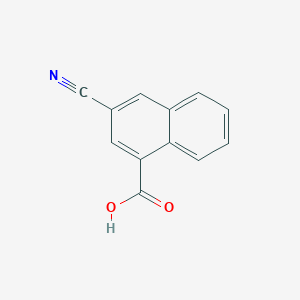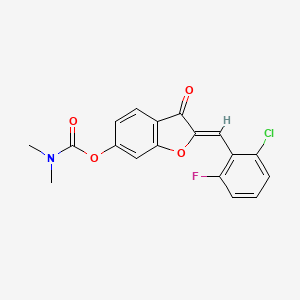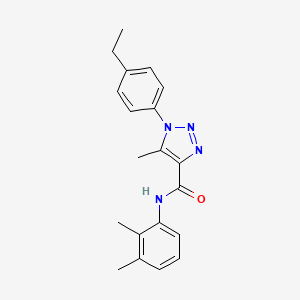![molecular formula C15H22N2O2S2 B2706776 N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide CAS No. 2415543-33-6](/img/structure/B2706776.png)
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the thiophene family, which is known for its diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in disease progression. For example, the compound has been reported to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for learning and memory.
Biochemical and Physiological Effects:
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment. N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide has also been shown to reduce inflammation and oxidative stress, which are implicated in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide in lab experiments is its diverse biological activities. The compound has been shown to exhibit anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for drug development. However, the limitations of using N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide in lab experiments include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Direcciones Futuras
There are several future directions for the study of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide. One direction is to explore its potential therapeutic applications in other diseases, such as diabetes, cardiovascular disease, and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with specific enzymes and proteins. Additionally, further studies are needed to determine the optimal dosage and administration of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide for different diseases.
Métodos De Síntesis
The synthesis of N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-thiomorpholin-4-yloxan-4-ylmethylamine to yield the final product. The synthesis method has been reported in the literature, and the compound can be obtained in good yield and purity.
Aplicaciones Científicas De Investigación
N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, antiviral, and antimicrobial activities. The compound has also shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide has been studied for its anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S2/c18-14(13-2-1-9-21-13)16-12-15(3-7-19-8-4-15)17-5-10-20-11-6-17/h1-2,9H,3-8,10-12H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASIXGLRAPLEFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CS2)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-phenyl-N-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]ethenesulfonamide](/img/structure/B2706693.png)
![(4-Chloro-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2706694.png)
![3-(2-Thienyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2706698.png)

![(E)-4-(Dimethylamino)-N-[1-(1,3-oxazol-4-yl)propyl]but-2-enamide](/img/structure/B2706701.png)
![5-[1-(5-chloro-2-fluorobenzoyl)piperidin-4-yl]-4-(4-methylbenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2706703.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)thiophene-3-carboxamide](/img/structure/B2706705.png)


![Methyl 5-[butanoyl-(4-methoxyphenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2706712.png)
![Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B2706714.png)
![9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2706715.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2706716.png)